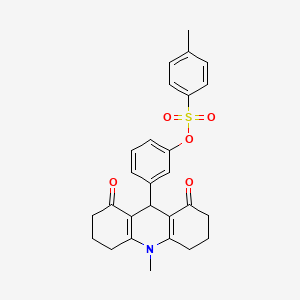![molecular formula C19H18N2O4 B4693685 N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine](/img/structure/B4693685.png)
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine
Descripción general
Descripción
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine, also known as Bz-AG, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. Bz-AG is a glycine derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.
Aplicaciones Científicas De Investigación
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine exerts its anti-inflammatory and anti-cancer effects through various mechanisms. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Furthermore, N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine induces apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine is also stable under a variety of conditions, making it a suitable compound for use in in vitro and in vivo experiments. However, the use of N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine in lab experiments is limited by its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine. One area of research is the development of N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine analogs with improved solubility and bioavailability. Another area of research is the investigation of the potential use of N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine in combination with other anti-inflammatory and anti-cancer agents. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of N-[2-(benzoylamino)-3-(4-methylphenyl)acryloyl]glycine and its potential use in treating neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[[(Z)-2-benzamido-3-(4-methylphenyl)prop-2-enoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-7-9-14(10-8-13)11-16(19(25)20-12-17(22)23)21-18(24)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,20,25)(H,21,24)(H,22,23)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOFVPCCWOMHPK-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(/C(=O)NCC(=O)O)\NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4693605.png)
![N-(2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methylbenzamide](/img/structure/B4693613.png)


![1-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4693645.png)
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(1H-pyrrol-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4693646.png)
![2,2,4-trimethyl-1-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2-dihydroquinoline](/img/structure/B4693653.png)
![ethyl 4-benzyl-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4693659.png)
![N-(2,5-difluorophenyl)-2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4693665.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4693672.png)


![2-({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4693707.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-N,1-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4693711.png)